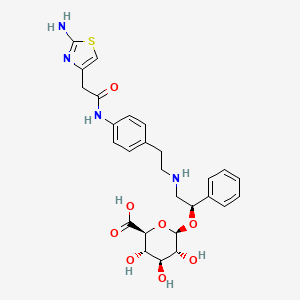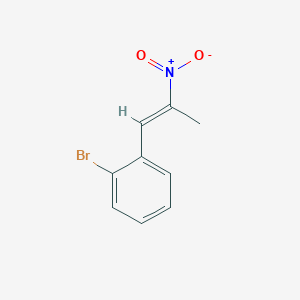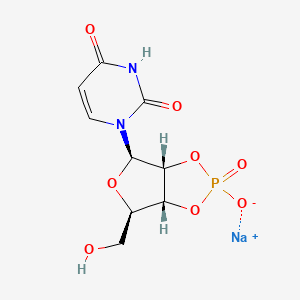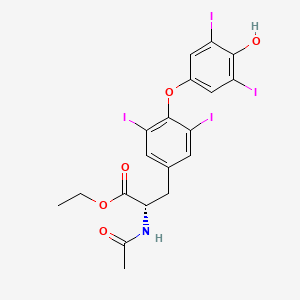
N-Acetyl L-Thyroxine Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Acetyl L-Thyroxine Ethyl Ester and its analogs typically involves multi-step chemical reactions focusing on substituting iodine atoms with methyl groups or other modifications to the thyroxine molecule. For instance, the synthesis of 3,3',5,5'-tetramethyl-L-thyronine, an analog of thyroxine where iodine atoms are replaced by methyl groups, was achieved through catalytic hydrogenation of specific intermediates under reflux conditions (Block & Coy, 1972).
Molecular Structure Analysis
The molecular conformation of halogen-free thyroxine analogs, such as 4-methoxy-3,5,3'-trimethyl-L-thyronine N-acetyl ethyl ester, has been determined using x-ray diffraction techniques. These studies reveal that methyl substituents can maintain the thyronine conformation required for hormonal activity, suggesting that iodine enhances hormone-protein binding through electronic effects (Cody, 1978).
Chemical Reactions and Properties
Chemical reactions involving N-Acetyl L-Thyroxine Ethyl Ester focus on its interaction with various reagents and conditions to explore its reactivity and potential as a substrate for further chemical modifications. The synthesis and properties of N-bromoacetyl-L-thyroxine, a derivative of L-thyroxine, showcase the reactivity of the thyroxine molecule under specific conditions, indicating the versatility of thyroxine analogs in chemical syntheses (Cahnmann et al., 1992).
Physical Properties Analysis
The physical properties of N-Acetyl L-Thyroxine Ethyl Ester and its derivatives, such as solubility, melting point, and optical activity, are crucial for understanding its behavior in biological systems and its handling in laboratory settings. Although specific studies focusing solely on the physical properties of N-Acetyl L-Thyroxine Ethyl Ester were not identified, general properties can be inferred from the synthesis and characterization studies mentioned.
Chemical Properties Analysis
The chemical properties of N-Acetyl L-Thyroxine Ethyl Ester, including its stability, reactivity, and interactions with biological molecules, are fundamental aspects of its biochemical and pharmacological potential. Studies on the synthesis of specifically iodine-131- and carbon-14-labeled thyroxine illustrate the chemical versatility of thyroxine analogs and their utility in metabolic and biochemical research (Shiba & Cahnmann, 1962).
Applications De Recherche Scientifique
Synthesis and Biological Interest : The synthesis of thyroxine analogs, such as 3,3′,5,5′-tetramethyl-L-thyronine, which replaces the iodine atoms in thyroxine with methyl groups, is of considerable biological interest. This synthesis involves N-acetyl-3,5-dicyano-L-phenylalanine ethyl ester derivatives (Block & Coy, 1972).
Molecular Conformation and Biological Activity : The molecular conformation of halogen-free thyroxine analogs, such as 4-methoxy-3,5,3'-trimethyl-L-thyronine N-acetyl ethyl ester, has been determined using x-ray diffraction. The conformation is similar to the natural thyroid hormone T3, suggesting potential biological activity (Cody, 1978).
Thyroxine-Protein Interactions : Studies on the binding of various thyroxine analogs to thyroxine-binding globulin (TBG) have been conducted to understand their effectiveness in competing with thyroxine. N-acetyl-L-thyroxine and N-acetyl-L-thy roxine ethyl ester are among the analogs tested (Hao & Tabachnick, 1971).
Synthesis for Metabolic Studies : The synthesis of L-thyroxine labeled with C14 in the phenolic ring has been used to study the metabolism of thyroid hormone, providing insights into the metabolic fate of the diphenyl ether moiety of the molecule (Gortatowski, Kumagai, & West, 1963).
Stereochemistry of Diphenyl Ethers : Research on the stereochemistry of diphenyl ethers related to thyroxine has been conducted using NMR, which revealed insights into the conformational properties of thyroxine analogs (Lehman & Jorgensen, 1965).
Thyroxine Metabolites Synthesis : Synthesis of potential metabolites of thyroxine and triiodothyronine has been studied, contributing to understanding the metabolism and potential therapeutic applications of these hormones (Wilkinson, 1956).
Propriétés
IUPAC Name |
ethyl (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJCVUANVPHHP-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17I4NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl L-Thyroxine Ethyl Ester | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


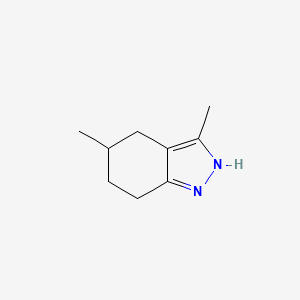

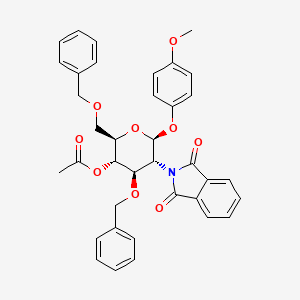
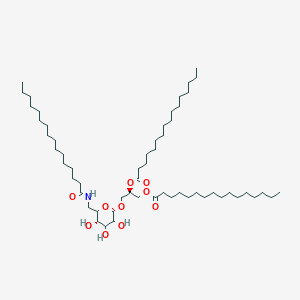
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
